3-(Piperazin-1-yl)-6-(thiophen-3-yl)pyridazine
Description
Chemical Identity and Nomenclature of 3-(Piperazin-1-yl)-6-(thiophen-3-yl)pyridazine
The compound this compound is formally identified by the Chemical Abstracts Service registry number 1432322-90-1, establishing its unique chemical identity within the global chemical database system. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, precisely describing the positional relationships of the three heterocyclic components within the molecular structure. The compound maintains consistent identification across multiple chemical databases, with PubChem providing comprehensive structural and physicochemical data that facilitates research applications. Alternative nomenclature variations occasionally appear in scientific literature, but the core structural designation remains standardized to prevent confusion in research contexts.
The molecular identity encompasses specific stereochemical and regiochemical considerations that distinguish this compound from closely related analogs. The positioning of the piperazine moiety at the 3-position of the pyridazine ring and the thiophene unit at the 6-position creates a unique substitution pattern that influences both chemical reactivity and biological activity profiles. Database entries consistently maintain this nomenclature standard, ensuring reproducibility in research applications and facilitating accurate compound identification across diverse scientific disciplines. The compound appears in multiple specialized chemical databases beyond PubChem, including those focused on heterocyclic chemistry and medicinal chemistry applications.
Structural Features and Molecular Framework
The molecular formula of this compound is established as C₁₂H₁₄N₄S, with a corresponding molecular weight of 246.34 grams per mole. This composition reflects the integration of twelve carbon atoms, fourteen hydrogen atoms, four nitrogen atoms, and one sulfur atom arranged in a precisely defined three-dimensional architecture. The structural framework exhibits a planar pyridazine core that serves as the central scaffold, with the piperazine and thiophene substituents extending from opposite positions on this heterocyclic foundation.
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₄S |
| Molecular Weight | 246.34 g/mol |
| Heterocyclic Components | Pyridazine, Piperazine, Thiophene |
| Substitution Pattern | 3,6-Disubstituted Pyridazine |
| Nitrogen Atoms | 4 |
| Sulfur Atoms | 1 |
The pyridazine ring system contributes two nitrogen atoms positioned adjacently within the six-membered aromatic heterocycle, creating a unique electronic environment characterized by high polarity and specific hydrogen-bonding capabilities. The piperazine component introduces an additional two nitrogen atoms within a saturated six-membered ring that provides conformational flexibility and potential for further chemical modifications. The thiophene unit contributes the single sulfur atom within a five-membered aromatic heterocycle known for its electron-rich properties and ability to participate in various intermolecular interactions. This combination creates a molecular framework with diverse electronic characteristics that can engage multiple types of biological targets through different interaction mechanisms.
The three-dimensional conformation of the molecule involves specific dihedral angles between the constituent rings that influence biological activity and chemical reactivity. Crystallographic studies of related pyridazine derivatives demonstrate that the preferred conformation often involves near-planar arrangements between aromatic components, particularly when intramolecular hydrogen bonding stabilizes specific orientations. The piperazine ring typically adopts a chair conformation that positions its nitrogen atoms optimally for interaction with biological macromolecules, while the thiophene ring maintains its aromatic character through delocalized electron density.
Relevance of Pyridazine and Thiophene Scaffolds in Medicinal Chemistry
The pyridazine heterocycle has emerged as a privileged scaffold in pharmaceutical research, distinguished by its unique physicochemical properties that include weak basicity, high dipole moment, and robust dual hydrogen-bonding capacity. These characteristics contribute to distinctive applications in molecular recognition processes and provide inherent advantages in drug discovery applications. Recent regulatory approvals of pyridazine-containing pharmaceuticals, including the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib, demonstrate the clinical viability of this heterocyclic system. The pyridazine scaffold exhibits low cytochrome P450 inhibitory effects and reduced interaction with cardiac human ether-related gene potassium channels, properties that enhance its attractiveness for drug development applications.
Systematic evaluation of pyridazine derivatives has revealed significant potential in anticancer drug development, with compounds demonstrating moderate to high cytotoxicity against various human cancer cell lines including HCT-116 colon cancer, MCF-7 breast cancer, and HeLa cervical cancer cells. The mechanism of action frequently involves apoptosis induction through DNA damage pathways and inhibition of specific signaling cascades involved in cancer progression. The unique physicochemical properties of the pyridazine ring, particularly its hydrogen bonding capacity and π-π stacking interactions, enhance binding affinity to target proteins involved in oncological processes. Recent research between 2020 and 2024 has identified pyridazine derivatives as potent inhibitors of glutaminase 1, tropomyosin receptor kinases, and bromodomain-containing proteins, targeting aberrant tumor metabolism, cell signal transduction, and epigenetic modifications respectively.
Thiophene-containing heterocycles have established an extensive track record in medicinal chemistry applications, demonstrating diverse biological activities that span multiple therapeutic areas. The sulfur-containing five-membered aromatic ring contributes unique electronic properties that facilitate interaction with various biological targets through mechanisms including enzyme inhibition, receptor modulation, and membrane interaction. Thiophene derivatives exhibit antibacterial, antipsychotic, anticancer, analgesic, anti-inflammatory, and anti-arrhythmic properties depending on the specific substitution patterns and molecular context. The electron-rich nature of the thiophene ring enables productive interactions with electron-deficient biological sites, while its aromatic character supports π-π stacking interactions with amino acid residues in protein binding sites.
The combination of pyridazine and thiophene scaffolds within a single molecular framework creates synergistic opportunities for enhanced biological activity profiles. Structure-activity relationship studies demonstrate that thiophene analogs can bind to diverse cancer-specific protein targets through various mechanisms, with their biological effects mediated through inhibition of multiple cancer-related signaling pathways. The integration of these two privileged scaffolds, connected through a piperazine linker, provides access to complex three-dimensional pharmacophore arrangements that can engage multiple binding sites simultaneously or adopt conformations optimized for specific target proteins.
Objectives and Scope of the Research
The primary objective of investigating this compound centers on elucidating the unique properties and potential applications that arise from the strategic combination of three pharmaceutically relevant heterocyclic systems. This research encompasses comprehensive characterization of the compound's structural features, electronic properties, and conformational preferences to establish fundamental understanding of its molecular behavior. The scope includes detailed analysis of synthetic accessibility, chemical reactivity patterns, and stability profiles under various conditions relevant to pharmaceutical applications. Understanding these foundational aspects provides the necessary framework for evaluating potential therapeutic applications and optimizing synthetic approaches for further development.
Secondary objectives involve systematic comparison with related heterocyclic compounds to identify unique advantages and limitations associated with this specific structural arrangement. This comparative analysis encompasses evaluation of physicochemical properties relative to single-heterocycle analogs and assessment of potential improvements in drug-like characteristics. The research scope extends to investigation of structure-activity relationships within the broader context of multi-heterocyclic pharmaceutical compounds, with particular emphasis on understanding how the integration of pyridazine, piperazine, and thiophene components influences overall molecular properties. These investigations provide valuable insights for rational drug design approaches that leverage multi-heterocycle architectures.
The research framework addresses specific knowledge gaps in understanding how combinations of privileged pharmaceutical scaffolds can be optimized for enhanced therapeutic potential. This includes investigation of potential synergistic effects arising from the unique electronic and steric properties of the integrated heterocyclic systems. The scope encompasses evaluation of computational modeling approaches for predicting biological activity and optimization of synthetic methodologies for accessing related analogs with modified properties. These objectives support broader goals of advancing multi-heterocycle drug design strategies and expanding the available toolkit for medicinal chemistry applications.
Long-term research objectives focus on establishing this compound as a validated scaffold for systematic development of therapeutic agents targeting specific disease mechanisms. This includes comprehensive profiling of biological activities across diverse therapeutic areas and identification of optimal substitution patterns for specific applications. The research scope encompasses development of structure-activity relationship models that can guide rational optimization of biological activity, selectivity, and drug-like properties. These investigations contribute to the broader understanding of how complex heterocyclic architectures can be leveraged for innovative pharmaceutical development while addressing current limitations in existing therapeutic approaches.
Properties
IUPAC Name |
3-piperazin-1-yl-6-thiophen-3-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c1-2-12(16-6-4-13-5-7-16)15-14-11(1)10-3-8-17-9-10/h1-3,8-9,13H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBFXNUPLJEKRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(C=C2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801256888 | |
| Record name | Pyridazine, 3-(1-piperazinyl)-6-(3-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801256888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432322-90-1 | |
| Record name | Pyridazine, 3-(1-piperazinyl)-6-(3-thienyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432322-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridazine, 3-(1-piperazinyl)-6-(3-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801256888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
3-(Piperazin-1-yl)-6-(thiophen-3-yl)pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound's structure includes a pyridazine core substituted with a piperazine moiety and a thiophene ring, which may contribute to its unique biological properties. The general formula can be represented as follows:
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist for various neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial in treating psychiatric disorders.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various bacterial strains.
- Antidiabetic Effects : Similar compounds have shown promise in enhancing insulin sensitivity and promoting adipogenesis, suggesting a possible role in managing diabetes.
Antimicrobial Activity
Research has demonstrated that derivatives of pyridazine compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain piperazine derivatives possess inhibitory effects against Gram-positive and Gram-negative bacteria. A comparative analysis of Minimum Inhibitory Concentrations (MIC) against common pathogens is presented in Table 1.
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 50 | Staphylococcus aureus |
| Compound A | 25 | Escherichia coli |
| Compound B | 15 | Klebsiella pneumoniae |
Antidiabetic Activity
In vitro studies have indicated that related compounds can activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a critical role in glucose metabolism and fat cell differentiation. The adipogenic activity was assessed using 3T3-L1 cells, where the compound showed a concentration-dependent increase in adipocyte differentiation.
Case Studies
A notable case study involved the synthesis and evaluation of various piperazine derivatives, including those containing thiophene rings. These derivatives were tested for their biological activities:
- Study on Insulin Sensitivity : A study involving diabetic mouse models demonstrated that these compounds improved glycemic control significantly compared to controls.
- Neuropharmacological Effects : In behavioral assays, compounds similar to this compound exhibited anxiolytic effects, suggesting potential applications in treating anxiety and depression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-(Piperazin-1-yl)-6-(thiophen-3-yl)pyridazine and analogous pyridazine derivatives:
Key Insights:
In contrast, piperidine (single N) in 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine reduces hydrogen-bonding capacity, which may limit CNS penetration . Thiophene at position 6 introduces sulfur-mediated π-π stacking and hydrophobic interactions, differentiating it from phenyl (in 3-Phenyl-6-(piperazin-1-yl)pyridazine) or pyrazole (in ’s compound) .
Biological Activity Trends: Pyridazinones (e.g., 6-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-3(2H)-one) are associated with antiplatelet and antimicrobial activities due to their keto group’s electron-withdrawing effects .
Research Findings and Implications
- Synthetic Flexibility : Piperazine and thiophene substituents are synthetically accessible via reflux methods (e.g., glacial acetic acid for piperazine introduction, as in ) or cross-coupling reactions .
- Structure-Activity Relationship (SAR) :
- Gaps in Evidence: While antimicrobial and antiplatelet activities are noted for related compounds (), empirical data on the target compound’s biological efficacy are absent.
Preparation Methods
Nucleophilic Substitution on Halogenated Pyridazine Derivatives
- Starting Material: 6-chloropyridazine derivatives, such as 6-chloropyridazine or 6-chloropyridazine analogs, are prepared or commercially available.
- Reaction Conditions:
- Use of nucleophiles like piperazine or substituted piperazines (e.g., N-Boc-protected piperazine).
- Solvents such as isopropanol or dimethylformamide (DMF).
- Bases like triethylamine (TEA) or sodium bicarbonate facilitate nucleophilic attack at the halogen site.
- Reaction temperatures typically range from 0°C to room temperature, with reaction times of 5–6 hours.
Palladium-Catalyzed Coupling (Suzuki–Miyaura or Buchwald–Hartwig)
-
- Utilized to attach the thiophene moiety via boronic acids or esters.
- Catalysts such as Pd(PPh₃)₄ and bases like potassium carbonate (K₂CO₃).
- Reflux conditions in aqueous dioxane are common, yielding the thiophene-substituted pyridazine.
-
- Employed for forming C–N bonds between halogenated pyridazines and amines (e.g., piperazine derivatives).
- Reaction conditions involve palladium catalysts, suitable ligands, and bases such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS).
- These reactions typically occur under inert atmospheres at elevated temperatures (80–120°C).
Step-by-Step Synthesis Pathway
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Synthesis of halogenated pyridazine | Halogenation of pyridazine derivatives | Typically achieved via electrophilic halogenation, yield varies |
| 2 | Nucleophilic substitution with piperazine | Halogenated pyridazine + piperazine (or N-Boc-piperazine), TEA, solvent (isopropanol/DMF), 0°C to RT | Yield: 65–80%; high purity after purification |
| 3 | Thiophene attachment via Suzuki–Miyaura coupling | Pyridazine intermediate + 3-thienylboronic acid, Pd catalyst, K₂CO₃, reflux | Yield: moderate to good (60–85%) |
| 4 | Boc deprotection | TFA in DCM, room temperature, 6 hours | Yield: >95% |
| 5 | Final functionalization (e.g., sulfonylation) | Reaction with aryl sulfonyl chlorides, TEA, DCM, 0°C | Yield: moderate to good (50–75%) |
Research Findings and Data
Purification and Characterization
- Purity: Final compounds are purified via column chromatography, with HPLC purity typically exceeding 95%.
- Characterization: Confirmed through NMR, MS, and melting point analysis.
- Yield Data: Overall yields for key steps range from 60% to 80%, with Boc deprotection consistently high (>95%).
Variations and Optimization
-
- Reversing the order of coupling and deprotection steps can improve yields and purification efficiency.
- Use of transition-metal-free methods (e.g., LiHMDS) reduces metal contamination and simplifies purification.
-
- TLC and HPLC are employed to monitor reaction progress, ensuring completion before work-up.
Data Table: Representative Preparation Method
| Method | Starting Material | Key Reagents | Reaction Conditions | Purity (%) | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | 6-chloropyridazine | Piperazine, TEA | Isopropanol, RT, 5–6 h | >95 | 70–80 | High purity, straightforward |
| Suzuki–Miyaura coupling | Pyridazine intermediate | 3-thienylboronic acid | Pd(PPh₃)₄, K₂CO₃, reflux | >95 | 65–75 | Efficient for thiophene attachment |
| Boc deprotection | Boc-protected intermediate | TFA | DCM, RT, 6 h | >95 | 85–90 | Complete deprotection |
Notes on Scalability and Practical Considerations
- Scalability: The described methods are scalable with standard laboratory equipment, with attention to reaction exotherms and purification steps.
- Safety: Handling of palladium catalysts and TFA requires appropriate safety measures.
- Purification: Chromatography remains essential for achieving high purity, especially for final pharmaceutical-grade compounds.
Q & A
Q. How does X-ray crystallography inform structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Electron Density Maps : Identify critical non-covalent interactions (e.g., π-π stacking between pyridazine and receptor aromatic residues).
- Torsion Angle Analysis : Correlate conformational flexibility of the piperazine ring with bioactivity. Derivatives with restricted rotation (e.g., sulfonyl substituents) often show enhanced selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
